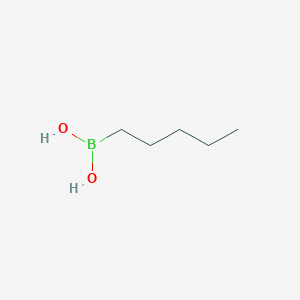

Ácido n-pentilborónico

Descripción general

Descripción

Pentyldihydroxyborane, also known as pentapropylene-dihydroxyborane (PDH) is an organoboron compound that is an important building block in organic synthesis. It plays an important role in the synthesis of organic compounds, as well as in the preparation of polymers and nanomaterials. The properties of PDH make it a versatile and useful reagent for organic synthesis, and it has been used in a variety of applications in the chemical industry.

Aplicaciones Científicas De Investigación

Sistemas de Administración de Fármacos

Ácido n-pentilborónico: es fundamental para la creación de sistemas de administración de fármacos sensibles a ROS. Al modificar el ácido hialurónico con éster de pinacol de ácido fenilborónico, los investigadores han desarrollado nanopartículas que liberan agentes terapéuticos como la curcumina en respuesta a especies reactivas de oxígeno . Este mecanismo de liberación dirigido es particularmente beneficioso para el tratamiento de enfermedades inflamatorias como la periodontitis, donde puede proporcionar funciones antiinflamatorias y antioxidantes .

Síntesis Orgánica

En química orgánica, el This compound sirve como bloque de construcción para la protodesboronación catalítica. Este proceso es crucial para la hidrometilación formal anti-Markovnikov de alquenos, expandiendo el conjunto de herramientas para los químicos sintéticos para crear moléculas complejas . La versatilidad de los ésteres borónicos en reacciones como el acoplamiento de Suzuki–Miyaura los hace valiosos para construir una amplia gama de compuestos orgánicos .

Aplicaciones de Detección

La capacidad del compuesto para interactuar con dioles y bases de Lewis fuertes permite su uso en aplicaciones de detección. Los ácidos borónicos pueden ser parte de ensayos homogéneos y sistemas de detección heterogéneos, que son esenciales para monitorear varios procesos biológicos y químicos . Estas interacciones también se aprovechan en el desarrollo de biosensores, particularmente para detectar los niveles de glucosa en la atención diabética .

Polímeros Biomédicos

This compound: es un componente clave en la síntesis de polímeros biomédicos. Estos polímeros tienen una amplia gama de aplicaciones, incluida la administración de medicamentos terapéuticos, la detección y el diagnóstico de enfermedades y la medicina regenerativa . Las propiedades únicas de los ácidos borónicos permiten la creación de polímeros que pueden responder a estímulos biológicos y servir como plataformas para terapias médicas avanzadas .

Terapéutica Basada en Hidrogel

La química del compuesto se utiliza en el diseño de sistemas de administración de fármacos basados en hidrogel. Los hidrogeles con funcionalidades de ácido borónico pueden formar complejos reversibles con polioles, lo que permite la liberación controlada de fármacos y ofrece soluciones prometedoras para la medicina personalizada y la atención médica regenerativa .

Diseño Inteligente de Materiales

Por último, el This compound contribuye a la creación de hidrogeles de ADN inteligentes. Estos materiales se utilizan para la administración controlada de fármacos, la terapia génica dirigida, la terapia contra el cáncer y el desarrollo de cultivos celulares en 3D. <a data-citationid="4198ca5c-5944-99aa-4f62-b24dc0457964-44-group" h

Mecanismo De Acción

Target of Action

Boronic acids and their esters, in general, are known to interact with various enzymes and proteins . For instance, Phenylboronic acid, a similar compound, has been reported to interact with Cocaine esterase .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .

Biochemical Pathways

Boronic acids and their esters are often used in the synthesis of various biochemical compounds, suggesting they may play a role in multiple biochemical pathways .

Pharmacokinetics

It’s known that boronic acids and their esters are marginally stable in water, undergoing hydrolysis . This could potentially affect their bioavailability and pharmacokinetics.

Result of Action

n-Pentylboronic acid has been used in the synthesis of (-)-Δ8-THC and (-)-Δ9-THC . It also aids in the synthesis of boronic acid inhibitors of endothelial lipase . These results suggest that n-Pentylboronic acid can influence the synthesis of various biochemical compounds.

Action Environment

The action, efficacy, and stability of n-Pentylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be sensitive to pH changes, with their stability decreasing in acidic conditions . Additionally, they are only marginally stable in water, undergoing hydrolysis .

Safety and Hazards

Direcciones Futuras

While specific future directions for Pentyldihydroxyborane were not found, boronic acids, in general, are of significant interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry . They are expected to continue playing a crucial role in these areas in the future.

Análisis Bioquímico

Biochemical Properties

n-Pentylboronic acid, like other boronic acids, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various biochemical applications. The compound’s unique properties as a mild organic Lewis acid, coupled with its mitigated reactivity profile, makes it particularly attractive as a synthetic intermediate .

Molecular Mechanism

The molecular mechanism of n-Pentylboronic acid is largely based on its ability to interact with other molecules. For instance, in the Suzuki–Miyaura cross-coupling reaction, n-Pentylboronic acid can participate in the formation of carbon-carbon bonds, a process that is widely applied in organic synthesis .

Temporal Effects in Laboratory Settings

Boronic acids are known for their stability, which suggests that n-Pentylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Boronic acids are known to interact with diols, which could potentially influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

pentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPXVJNCQKYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326166 | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-50-2 | |

| Record name | B-Pentylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4737-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)